N-[2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
Description
N-[2-(6-{[(3-Nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a triazolopyridazine derivative characterized by a benzamide group at the ethyl chain and a 3-nitrobenzylsulfanyl substituent at the 6-position of the triazolopyridazine core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial and anticancer properties . The presence of the nitro group and sulfanyl linkage may enhance its binding affinity to biological targets, such as enzymes or receptors involved in oxidative stress or inflammation pathways.
Properties
IUPAC Name |
N-[2-[6-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c28-21(16-6-2-1-3-7-16)22-12-11-19-24-23-18-9-10-20(25-26(18)19)31-14-15-5-4-8-17(13-15)27(29)30/h1-10,13H,11-12,14H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEFJWQEZUDUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps. One common approach is the cyclization of appropriate hydrazides with suitable reagents to form the triazolopyridazine core. For instance, the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides in the presence of solvents like butanol-1 can yield triazolopyridazine derivatives .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the selection of appropriate solvents, catalysts, and temperature control. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Its derivatives have shown promise as enzyme inhibitors and receptor modulators.
Medicine: The compound and its analogs are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The triazolopyridazine core can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer processes, while the sulfanyl linkage can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Molecular Weight: The target compound has a moderate molecular weight (434.47 g/mol) compared to analogues with bulkier substituents, such as the mesitylamino-oxoethylsulfanyl group (561.67 g/mol) .
Polarity and Solubility: The 3-nitrobenzylsulfanyl group introduces strong electron-withdrawing effects, likely reducing solubility in aqueous media compared to the 4-chlorobenzylamino analogue (406.87 g/mol) .
Table 2: Reported Bioactivities of Triazolopyridazine Derivatives
Key Findings:
Antimicrobial Activity : The target compound's benzamide derivatives exhibit moderate activity against Gram-positive bacteria, comparable to 6-methyl-triazolo analogues but less potent than sulfonamide derivatives .
Anticancer Potential: Sulfonamide-linked triazolopyridazines (e.g., EP 3 532 474 B1 derivatives) demonstrate superior cytotoxicity (IC₅₀: 2.5–8.7 µM) compared to benzamide variants, likely due to improved cellular uptake .
Structural-Activity Relationship (SAR) : The 3-nitro group in the target compound may enhance redox-mediated cytotoxicity, whereas chloro or methoxy substituents (e.g., 4-chlorobenzyl or 3,4-dimethoxyphenethyl) improve target specificity .
Biological Activity
N-[2-(6-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of triazolopyridazines and features a unique structure that includes:
- Triazole ring : Provides diverse biological activity.
- Pyridazine core : Enhances interaction with biological targets.
- Benzamide moiety : Contributes to its pharmacological profile.
- Nitrophenyl group : Increases binding affinity and biological activity.
- Sulfanyl linkage : Potentially involved in enzymatic interactions.
The molecular formula is complex, indicating multiple functional groups that contribute to its biological properties.
The mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound can inhibit specific enzymes, modulating various biological pathways. For example, it may target kinases involved in cancer cell proliferation.
- Receptor Interaction : Its structure allows for effective binding to certain receptors, influencing signaling pathways related to inflammation and oxidative stress.
Biological Activity
Research has shown that compounds with similar structures exhibit diverse pharmacological activities:
- Anticancer Activity : Some derivatives have demonstrated significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with IC50 values ranging from 1.06 to 2.73 µM .
- Antimicrobial Properties : The sulfonamide group suggests potential antimicrobial effects, which are characteristic of many compounds in this class .
- Anti-inflammatory Effects : The ability to modulate inflammatory pathways indicates potential applications in treating inflammatory diseases .
Research Findings
Several studies have investigated the biological activity of similar compounds:
Case Studies
In a recent study focusing on triazolo-pyridazine derivatives, several compounds were synthesized and evaluated for their inhibitory activity against c-Met kinase. Among these, one compound exhibited an IC50 value comparable to existing treatments, indicating significant potential for further development .
Another study highlighted the design and synthesis of benzamide derivatives aimed at anti-tubercular activity against Mycobacterium tuberculosis, demonstrating the versatility of benzamide structures in therapeutic applications .
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?
- Methodology : Employ a combination of 1H/13C NMR to identify aromatic protons (e.g., benzamide and nitrophenyl groups) and heterocyclic carbons. IR spectroscopy can detect functional groups like the sulfanyl (C-S stretch at ~600–700 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₂₃H₁₈N₆O₃S, [M+H]+ calculated for m/z 459.1138) .
- Data Interpretation : Compare spectral data to structurally similar triazolopyridazines, such as N-(2-(6-((4-nitrophenyl)methylsulfanyl)triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, which shares analogous functional groups .
Q. What synthetic routes are feasible for preparing this compound?
- Key Steps :
Cyclization : React 3-nitrophenylmethyl mercaptan with a pyridazine precursor (e.g., 3-ethyl-1,2,4-triazole-4-carboxylic acid hydrazide) using POCl₃ as a dehydrating agent under reflux (~80–100°C) .
Coupling : Attach the benzamide group via a nucleophilic substitution or amidation reaction, optimizing solvent polarity (e.g., DMF or THF) and temperature (25–60°C) to enhance yield .
- Yield Optimization : Monitor reaction progress via TLC or HPLC , targeting purity >95% .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4). Similar triazolopyridazines show limited aqueous solubility, necessitating formulation with surfactants (e.g., Tween-80) .
- Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by LC-MS to identify hydrolytic or oxidative degradation products (e.g., sulfoxide formation) .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., IC₅₀ variability) be resolved?
- Case Study : If IC₅₀ values for kinase inhibition vary across studies, validate assay conditions (e.g., ATP concentration, pH) and use isothermal titration calorimetry (ITC) to measure binding affinity independently. Compare results to structurally related compounds like N-[2-({3-phenyl-triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzamide derivatives, which show consistent activity against tyrosine kinases .
- Statistical Approach : Apply ANOVA to assess inter-lab variability and confirm reproducibility using a reference inhibitor (e.g., staurosporine) .
Q. What strategies optimize the compound’s selectivity for target enzymes vs. off-target effects?
- Structural Modifications : Introduce substituents at the 3-nitrophenyl or benzamide positions to alter steric/electronic effects. For example, replacing the nitro group with a methoxy group reduces off-target binding in analogous sulfonamide-triazolopyridazines .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets (e.g., EGFR vs. VEGFR-2). Validate with surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
Q. How do reaction conditions influence regioselectivity during triazolopyridazine synthesis?
- Critical Factors :
- Temperature : Higher temperatures (>100°C) favor cyclization but may promote side reactions (e.g., sulfanyl group oxidation).
- Catalysts : Add CuI (0.5–1 mol%) to enhance regioselectivity for the 6-sulfanyl-3-ethyltriazolo[4,3-b]pyridazine core .
- Analytical Validation : Use LC-MS/MS to quantify regiochemical isomers and optimize solvent systems (e.g., EtOAc/hexane gradients) for chromatographic separation .
Methodological Challenges and Solutions
Q. What techniques resolve low crystallinity issues for X-ray diffraction analysis?
- Approach : Co-crystallize with a stabilizing agent (e.g., PEG 4000) or use synchrotron radiation for small crystals. For example, a related compound, N-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, was successfully analyzed via synchrotron after failed attempts with conventional X-ray sources .
Q. How to validate the compound’s mechanism of action in cellular models?
- Workflow :
Gene Knockdown : Use siRNA targeting putative targets (e.g., PI3K/AKT) and compare effects to compound treatment via Western blot .
Metabolic Profiling : Perform untargeted metabolomics (LC-QTOF-MS) to identify pathway perturbations (e.g., glycolysis suppression in cancer cells) .
- Controls : Include a structurally inert analog (e.g., nitro-to-methoxy substitution) to confirm specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
